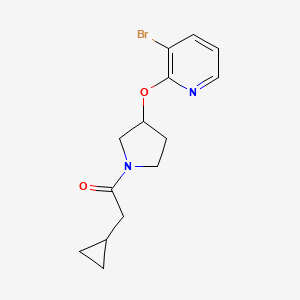
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-cyclopropylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-cyclopropylethanone is a useful research compound. Its molecular formula is C14H17BrN2O2 and its molecular weight is 325.206. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Activity
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-cyclopropylethanone and its derivatives show potential in the synthesis of compounds with antimicrobial activity. For instance, similar bromopyridine derivatives have been synthesized and evaluated for their antibacterial effectiveness against a variety of bacteria, demonstrating minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).
Chemical Synthesis and Reaction Studies
The compound plays a role in diverse chemical syntheses and reaction studies. For example, bromopyridine compounds have been utilized in the study of pyridylcarbene formation through thermal decomposition, offering insights into chemical reaction mechanisms (Abarca et al., 2006). Similarly, its use in palladium-catalyzed cyclization reactions has been documented, showcasing its versatility in chemical synthesis (Cho & Kim, 2008).
Coordination Chemistry and Ligand Synthesis
The compound is significant in coordination chemistry, particularly in synthesizing ligands. Derivatives of related bromopyridine compounds have been used in creating luminescent lanthanide compounds for biological sensing and iron complexes showing unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Novel Methodologies in Organic Synthesis
It also plays a crucial role in developing novel methodologies for organic synthesis. For instance, research has focused on synthesizing pyrrolidinyl piperidine, a compound of major importance in medicinal chemistry, using bromopyridine derivatives as starting materials (Smaliy et al., 2011).
Synthesis of Halogenated and Arylated Compounds
The compound is instrumental in synthesizing various halogenated and arylated compounds, demonstrating its applicability in diverse chemical synthesis pathways (Filace et al., 2013).
Properties
IUPAC Name |
1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-cyclopropylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c15-12-2-1-6-16-14(12)19-11-5-7-17(9-11)13(18)8-10-3-4-10/h1-2,6,10-11H,3-5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIKXTTXRSBDLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(C2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-[(3,4-Difluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B3004938.png)

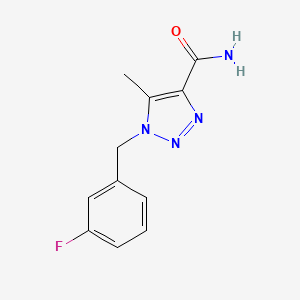
![2-Chloro-N-[[2-[4-(imidazol-1-ylmethyl)phenyl]phenyl]methyl]propanamide](/img/structure/B3004942.png)
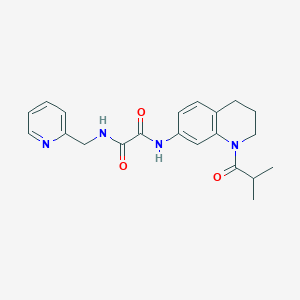
![N-(5-Chloropyridin-2-yl)-2-[[4-[ethanimidoyl(methyl)amino]benzoyl]amino]-5-methylbenzamide;hydrochloride](/img/structure/B3004949.png)

![5,5-dimethyl-3-[(E)-2-[3-(trifluoromethyl)anilino]ethenyl]cyclohex-2-en-1-one](/img/structure/B3004951.png)
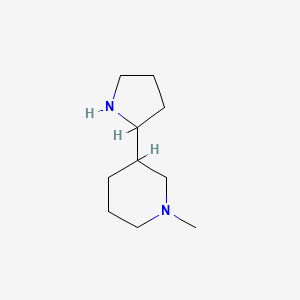

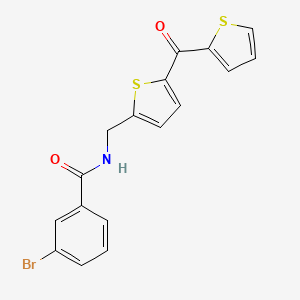
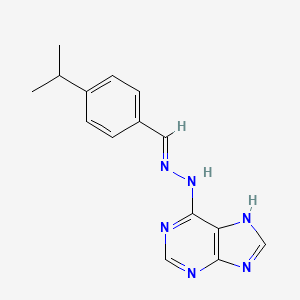
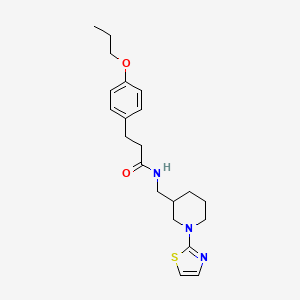
![2-(tert-butyl)-2-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-N-phenyl-1-hydrazinecarboxamide](/img/structure/B3004961.png)
